2-Butanethione, 3-methyl-
Overview
Description
2-Butanethione, 3-methyl- is an organic compound belonging to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its strong and often unpleasant odor, which is typical of many thiols. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butanethione, 3-methyl- can be synthesized through several methods. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide, forming the thiol. Another method involves the use of thiourea as the nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of 2-Butanethione, 3-methyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Butanethione, 3-methyl- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile and displaces other groups in the molecule.
Addition: Thiols can add to alkenes and alkynes, forming thioethers and other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br2) and iodine (I2) are commonly used to oxidize thiols to disulfides.
Reducing Agents: Zinc and acid are used to reduce disulfides back to thiols.
Nucleophiles: Hydrosulfide anion (HS-) and thiourea are common nucleophiles used in the synthesis of thiols.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Thioethers: Formed from the addition of thiols to alkenes and alkynes.
Scientific Research Applications
2-Butanethione, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Thiols are investigated for their potential therapeutic applications, including their antioxidant properties and ability to modulate redox reactions in cells.
Industry: Thiols are used in the production of various chemicals, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-Butanethione, 3-methyl- involves its ability to participate in redox reactions and form disulfide bonds. The sulfhydryl group (-SH) can undergo oxidation to form disulfides, which are important in stabilizing the three-dimensional structure of proteins. Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to modify other molecules and participate in various biochemical pathways .
Comparison with Similar Compounds
3-Methyl-1-butanethiol: Another thiol with a similar structure but different carbon chain arrangement.
2-Butene-1-thiol: A thiol with a double bond in the carbon chain.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 2-Butanethione, 3-methyl- is unique due to its specific carbon chain structure and the position of the sulfhydryl group. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to other thiols, it may have different physical properties, such as boiling point and solubility, which can affect its applications in various fields .
Properties
IUPAC Name |
3-methylbutane-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-4(2)5(3)6/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZOGQOLYFTMTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461132 | |
Record name | 2-Butanethione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17197-53-4 | |
Record name | 2-Butanethione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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